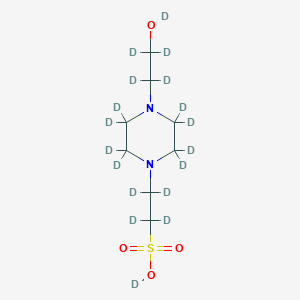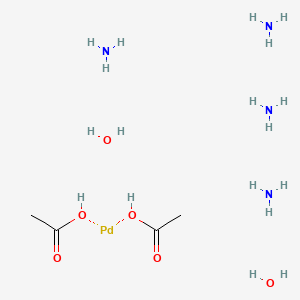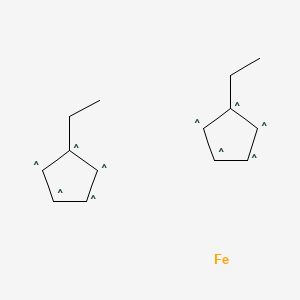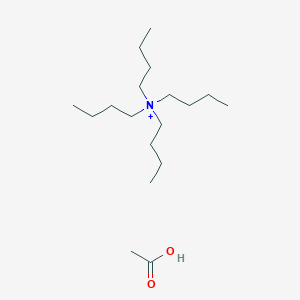
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid is a carboxylic acid functionalized trithiocarbonate compound. It is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves multiple steps. The general synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as dodecylthiocarbonothioylthio-propanoic acid.
Esterification: The intermediate compounds undergo esterification with 3,5-dihydroxybenzoic acid to form the final product.
The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a RAFT agent in the polymerization of vinyl monomers like styrene, acrylate, and acrylamide to produce well-defined block copolymers
Biology: The compound is used in the synthesis of polymer-protein conjugates, which have applications in drug delivery and bioconjugation
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and drug delivery systems
Industry: The compound is used in the production of specialty polymers with specific properties for industrial applications
Mécanisme D'action
The mechanism of action of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves its role as a RAFT agent in polymerization. The compound facilitates the controlled radical polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and architecture of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propanoic acid: Another RAFT agent used in controlled radical polymerization
Pentaerythritol tetrakis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: A compound with similar applications in polymer synthesis
Poly(ethylene glycol) bis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]: Used in the synthesis of block copolymers
Uniqueness
What sets 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid apart is its ability to produce polymers with narrow polydispersity and complex architectures. This makes it particularly valuable in applications requiring precise control over polymer properties .
Propriétés
Formule moléculaire |
C39H62O6S6 |
|---|---|
Poids moléculaire |
819.3 g/mol |
Nom IUPAC |
3,5-bis(2-dodecylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C39H62O6S6/c1-5-7-9-11-13-15-17-19-21-23-25-48-38(46)50-30(3)36(42)44-33-27-32(35(40)41)28-34(29-33)45-37(43)31(4)51-39(47)49-26-24-22-20-18-16-14-12-10-8-6-2/h27-31H,5-26H2,1-4H3,(H,40,41) |
Clé InChI |
GOLRGLNMILBFFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)












